CETOLETH-6

Description

The exact mass of the compound Texofor A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

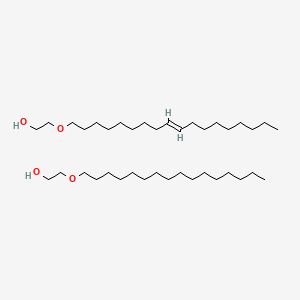

Structure

2D Structure

Properties

IUPAC Name |

2-hexadecoxyethanol;2-[(E)-octadec-9-enoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2.C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h9-10,21H,2-8,11-20H2,1H3;19H,2-18H2,1H3/b10-9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGBQPXOROALEJ-RRABGKBLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCO.CCCCCCCCC=CCCCCCCCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCO.CCCCCCCC/C=C/CCCCCCCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8065-81-4 | |

| Record name | 8065-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of CETOLETH-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleth-6 is a non-ionic surfactant belonging to the class of ethoxylated fatty alcohols. Chemically, it is the polyethylene glycol ether of a mixture of cetyl and oleyl alcohols, with the "6" denoting the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule.[1][2] Its amphiphilic nature, possessing both a hydrophobic tail derived from the fatty alcohols and a hydrophilic head from the polyethylene glycol chain, makes it a versatile ingredient in various applications, including cosmetics, pharmaceuticals, and research.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and structured data for easy reference.

Physicochemical Properties of this compound

The functional characteristics of this compound are dictated by its physicochemical properties. These properties determine its behavior in different formulations and its efficacy as an emulsifier, solubilizer, and wetting agent.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various technical sources.

| Property | Value | Units | Notes |

| Appearance | Waxy solid | - | At room temperature (20-25°C).[1][3] |

| Color | White to yellowish-white | - | [3] |

| Solubility | Sparingly soluble in water, soluble in ethanol and methylene chloride. | - | Forms emulsions in water.[1][3] |

| Hydrophile-Lipophile Balance (HLB) | ~10-12 | - | This value indicates its suitability for oil-in-water (O/W) emulsions.[1] |

| Molecular Weight (Approximate) | ~599 | g/mol | [1] |

| Melting Point | -67 to +18 | °C | [1] |

| Boiling Point | > 369 | °C | [1] |

| Hydroxyl Value | 100 - 134 | mg KOH/g | [3] |

| Acid Value | ≤ 1.0 | mg KOH/g | [3] |

| Saponification Value | ≤ 3.0 | mg KOH/g | [3] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound. These protocols are based on established methods for non-ionic surfactants.

Determination of Hydrophile-Lipophile Balance (HLB) Value

The HLB value is a crucial parameter that indicates the emulsifying properties of a surfactant. For a non-ionic surfactant like this compound, the Griffin's method is widely used.

Principle: Griffin's method calculates the HLB based on the molecular weight of the hydrophilic portion (the polyethylene oxide chain) relative to the total molecular weight of the molecule.

Equation: HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.

Procedure:

-

Determine the average molecular weight of the hydrophobic lipophilic portion (cetyl and oleyl alcohol).

-

Calculate the molecular weight of the hydrophilic portion (the six ethylene oxide units). The molecular weight of one ethylene oxide unit (C₂H₄O) is approximately 44.05 g/mol .

-

Calculate the total molecular weight of this compound.

-

Apply the Griffin's formula to calculate the HLB value.

An alternative experimental method involves determining the "water number," which is the amount of water required to produce turbidity in a solution of the surfactant in a specific solvent. This can then be correlated to the HLB value.

Measurement of Surface Tension and Determination of Critical Micelle Concentration (CMC)

Surface tension measurement is fundamental to characterizing the activity of a surfactant at an interface. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in the bulk solution, and it is a key indicator of surfactant efficiency.

Principle: The surface tension of a liquid is measured as the force per unit length. For surfactant solutions, the surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration.

Apparatus:

-

Tensiometer (Wilhelmy plate or Du Noüy ring method)

-

Precision balance

-

Glassware

-

Magnetic stirrer and stir bars

Procedure (Wilhelmy Plate Method):

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a wide range of concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution , starting from the most dilute solution.

-

Ensure the Wilhelmy plate is clean and properly wetted.

-

Allow the system to equilibrate before taking a reading.

-

-

Plot the surface tension (γ) versus the logarithm of the concentration (log C).

-

Determine the CMC from the intersection of the two linear portions of the plot.

Viscosity Measurement

The viscosity of this compound solutions can be important for formulation development, particularly for creams and lotions.

Principle: A rotational viscometer measures the torque required to rotate a spindle in a fluid at a constant speed. The viscosity is then calculated from the torque, the speed of the spindle, and the geometry of the spindle.

Apparatus:

-

Rotational viscometer with appropriate spindles

-

Temperature-controlled water bath

-

Beakers

Procedure:

-

Prepare solutions of this compound at various concentrations in the desired solvent.

-

Equilibrate the sample to the desired temperature in the water bath.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Immerse the spindle into the sample up to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading. Repeat the measurement at different rotational speeds to assess for any shear-thinning or shear-thickening behavior.

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates the experimental workflow for determining the Critical Micelle Concentration (CMC) of this compound using the surface tension method.

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and development. The provided data and experimental protocols serve as a valuable resource for formulation, quality control, and further investigation of this versatile non-ionic surfactant.

References

An In-depth Technical Guide to CETOLETH-6: Chemical Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

CETOLETH-6 is a non-ionic surfactant belonging to the class of polyoxyethylene ethers. It is the polyethylene glycol ether of a mixture of cetyl alcohol and oleyl alcohol, where the "6" in its name denotes the average number of repeating ethylene oxide units in the hydrophilic polyoxyethylene chain. This amphiphilic molecule, possessing both a hydrophobic fatty alcohol tail and a hydrophilic polyoxyethylene head, is a versatile excipient in the pharmaceutical and cosmetic industries. Its primary functions include acting as an emulsifier, solubilizer, and wetting agent, which are critical for the formulation of stable and effective drug delivery systems.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, physicochemical properties, and applications of this compound in drug development.

Chemical Structure

The chemical structure of this compound is characterized by a hydrophobic portion derived from cetyl (C16) and oleyl (C18, with one double bond) alcohols, and a hydrophilic portion composed of a polyoxyethylene chain with an average of six ethylene oxide units. The general structure can be represented as:

R-(OCH₂CH₂)₆-OH

Where R represents the cetyl or oleyl alkyl chain.

Caption: Chemical structure of this compound.

Synthesis Pathway

The industrial synthesis of this compound is achieved through the ethoxylation of a mixture of cetyl and oleyl alcohols.[2] This process involves the ring-opening polymerization of ethylene oxide initiated by the hydroxyl group of the fatty alcohols. The reaction is typically carried out at elevated temperatures and pressures in the presence of a basic catalyst, such as potassium hydroxide (KOH).[2]

The degree of ethoxylation, which is the average number of ethylene oxide units added per alcohol molecule, is a critical parameter that determines the physicochemical properties of the final product, such as its hydrophilic-lipophilic balance (HLB) value. For this compound, the reaction is controlled to achieve an average of six ethylene oxide units.

Caption: Generalized synthesis pathway of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is proprietary to manufacturers, a general procedure for the ethoxylation of fatty alcohols can be outlined as follows:

1. Materials:

-

Cetyl/Oleyl alcohol mixture

-

Ethylene oxide

-

Potassium hydroxide (catalyst)

-

Inert gas (e.g., Nitrogen)

-

Acid for neutralization (e.g., acetic acid or phosphoric acid)

2. Procedure:

-

Reactor Setup: A high-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an inlet for ethylene oxide is charged with the cetyl/oleyl alcohol mixture.

-

Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove any air and moisture.

-

Catalyst Addition: The potassium hydroxide catalyst is added to the alcohol mixture. The mixture is heated under vacuum to remove any residual water and to form the alkoxide initiator.

-

Ethoxylation: The reactor is heated to the desired reaction temperature (typically 120-180°C) and pressurized with nitrogen. Ethylene oxide is then introduced into the reactor at a controlled rate to maintain the desired pressure (typically 2-10 bar). The highly exothermic reaction requires careful temperature control.[2] The molar ratio of ethylene oxide to fatty alcohol is carefully controlled to achieve the target average of six ethylene oxide units.

-

Reaction Completion and Quenching: After the required amount of ethylene oxide has been added, the reaction is allowed to continue for a period to ensure complete conversion. The reaction is then terminated by cooling the reactor and neutralizing the catalyst with an appropriate acid.

-

Purification: The crude product is then purified to remove the catalyst salts and any unreacted starting materials or byproducts. Purification methods may include filtration and vacuum stripping.

3. Characterization: The final product is characterized to determine its chemical structure, purity, and physicochemical properties. Common analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the average number of ethylene oxide units.[3][4][5]

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity and the distribution of different ethoxymers.

-

Titration: To determine the hydroxyl value, which is related to the average molecular weight.

-

Cloud Point Determination: To assess the solubility behavior in water.

-

HLB Value Calculation: To quantify the hydrophilic-lipophilic balance.

Quantitative Data

| Property | Value | Reference |

| INCI Name | Ceteareth-6 | [1] |

| Chemical Name | Polyoxyethylene (6) Cetearyl Ether | [1] |

| CAS Number | 68439-49-6 | [1] |

| Appearance | White to yellowish waxy solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Hydroxyl Value (mg KOH/g) | 100 - 134 | [1] |

| Acid Value (mg KOH/g) | ≤ 1.0 | [1] |

| Saponification Value (mg KOH/g) | ≤ 3.0 | [1] |

Role in Drug Development and Formulation

This compound plays a crucial role as a pharmaceutical excipient, primarily in the formulation of topical, oral, and parenteral drug delivery systems.[6] Its amphiphilic nature allows it to function as a highly effective emulsifying and solubilizing agent for poorly water-soluble drugs, thereby enhancing their bioavailability.[7][8]

The mechanism of action of this compound in drug formulations is based on its ability to reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions. In these emulsions, the hydrophobic drug molecules can be encapsulated within the oily core of micelles or stabilized oil droplets, while the hydrophilic polyoxyethylene chains extend into the aqueous phase, providing steric stabilization and preventing coalescence.[8][9]

References

- 1. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]

- 2. Ethoxylation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H‐NMR spectra of poly(ethylene glycols) in the presence of shift reagent | Semantic Scholar [semanticscholar.org]

- 6. STEARETH-6 - Ataman Kimya [atamanchemicals.com]

- 7. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]

- 8. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Critical Micelle Concentration (CMC) of CETOLETH-6 in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CETOLETH-6, the polyethylene glycol ether of a combination of cetyl and oleyl alcohols with an average of six ethylene oxide units, is a non-ionic surfactant widely utilized for its emulsifying properties in various scientific and industrial applications, including pharmaceutical formulations.[1][2] A key parameter governing its efficacy is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) in an aqueous solution begin to aggregate and form micelles.[3][4] This guide provides an in-depth overview of the common experimental methods for determining the CMC of this compound, complete with detailed protocols and visual workflows, to aid researchers in accurately characterizing this essential surfactant. While specific CMC values for this compound are dependent on experimental conditions such as temperature, pressure, and the presence of electrolytes, this guide equips professionals with the necessary knowledge to determine these values empirically.[3]

Introduction to this compound and its Critical Micelle Concentration

This compound is an amphiphilic molecule, possessing both a hydrophobic tail (derived from cetyl and oleyl alcohols) and a hydrophilic head (the polyethylene oxide chain).[2] This dual nature drives its surface-active properties. In aqueous solutions, this compound monomers will initially adsorb at the air-water interface, leading to a reduction in surface tension. As the concentration of the surfactant increases, the interface becomes saturated. Beyond this point, it is energetically more favorable for the hydrophobic tails to self-associate, forming spherical or ellipsoidal structures known as micelles, with the hydrophilic heads oriented towards the aqueous phase.[3] The concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC).[3][4]

The determination of the CMC is crucial as many physicochemical properties of the surfactant solution, such as detergency, solubilization, and emulsification, exhibit a sharp change at this concentration.[5]

Experimental Methods for CMC Determination

Several techniques can be employed to determine the CMC of non-ionic surfactants like this compound. The choice of method often depends on the required precision, the nature of the surfactant, and the available instrumentation.[5] A summary of common methods is presented below.

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures the surface tension of the surfactant solution as a function of concentration. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[4][5][6] | Simple, intuitive, and widely applicable to both ionic and non-ionic surfactants.[6][7] | Highly sensitive to impurities, which can lead to a minimum in the surface tension vs. concentration plot and complicate CMC determination.[7][8] Requires high instrument accuracy and precise temperature control.[6] |

| Fluorescence Spectroscopy | Utilizes a hydrophobic fluorescent probe (e.g., pyrene, coumarin-6) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[6][9][10] A significant change in the fluorescence spectrum is observed at the CMC.[6] | Highly sensitive, allowing for the determination of very low CMCs.[6][11] It is a simple and affordable method.[6] | The probe itself may interact with the surfactant and potentially influence the micellization process.[9] |

| Dye Adsorption/Micellization | A dye that changes its absorption spectrum upon incorporation into a micelle is used. The change in absorbance is plotted against surfactant concentration to find the CMC.[5][7] | Can be used for various ionic and non-ionic surfactants.[7] | The color change may not always be distinct, making the CMC difficult to determine accurately.[7] |

| Turbidity Measurement | The turbidity of the surfactant solution is measured as a function of its concentration. An increase in turbidity is observed at the CMC due to the formation of micelles that scatter light.[7] | Simple and does not require sophisticated instrumentation. | Less sensitive than other methods and may not be suitable for surfactants with low aggregation numbers or high CMCs. |

| Light Scattering | Measures the intensity of light scattered by the surfactant solution. The scattered intensity increases significantly above the CMC due to the presence of larger micellar aggregates.[7] | Provides information on micelle size and shape in addition to the CMC. | Requires specialized and expensive equipment. |

Detailed Experimental Protocols

The following sections provide detailed protocols for the two most common and suitable methods for determining the CMC of this compound: surface tensiometry and fluorescence spectroscopy.

Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the point of micelle formation.[4][6]

Materials and Equipment:

-

High-purity this compound

-

High-purity water (e.g., deionized or distilled)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Thermostatically controlled water bath

Procedure:

-

Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution.

-

Prepare a dilution series: Prepare a series of solutions with decreasing concentrations of this compound by diluting the stock solution. The concentration range should span the expected CMC.

-

Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.

-

Measure surface tension: Measure the surface tension of each solution in the dilution series, starting from the most dilute. Ensure that the temperature is kept constant using the water bath. Allow each measurement to stabilize before recording the value.

-

Data analysis: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the two lines.[3][6]

Fluorescence Spectroscopy

This sensitive method utilizes a hydrophobic fluorescent probe that partitions into the hydrophobic core of the micelles once they are formed.[6] This change in the microenvironment of the probe leads to a detectable change in its fluorescence properties. Pyrene is a commonly used probe for this purpose.[6][9]

Materials and Equipment:

-

High-purity this compound

-

High-purity water

-

Pyrene (fluorescent probe)

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

-

Ultrasonic bath

Procedure:

-

Prepare a pyrene stock solution: Prepare a concentrated stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol).

-

Prepare this compound solutions with pyrene: Prepare a series of this compound solutions in water with varying concentrations. To each solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (typically in the micromolar range) to avoid affecting the micellization process.[9] The organic solvent should be allowed to evaporate completely.

-

Equilibrate the solutions: Allow the solutions to equilibrate, for instance by using an ultrasonic bath for a short period, to ensure the pyrene is well-dispersed.

-

Measure fluorescence spectra: Record the fluorescence emission spectrum of each solution using the spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.

-

Data analysis: Analyze the changes in the pyrene emission spectrum. A common method is to plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) against the logarithm of the this compound concentration. A sigmoidal decrease in the I1/I3 ratio is observed as the pyrene moves from the polar aqueous environment to the non-polar micellar core. The CMC is determined from the inflection point of this curve.[6]

Conclusion

The critical micelle concentration is a fundamental parameter for the effective application of this compound in research, drug development, and various industrial processes. While a universal CMC value cannot be stated due to its dependency on external factors, this guide provides the necessary theoretical background and practical protocols for its accurate determination. The choice of method should be guided by the specific requirements of the study and the available resources. A thorough understanding and precise measurement of the CMC will enable scientists and researchers to optimize formulations and better predict the behavior of this compound in aqueous systems.

References

- 1. Ceteareth-6 - PCC Group Product Portal [products.pcc.eu]

- 2. benchchem.com [benchchem.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. researchgate.net [researchgate.net]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. justagriculture.in [justagriculture.in]

- 8. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [surface-tension.org]

- 9. avantiresearch.com [avantiresearch.com]

- 10. A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. New fluorescence method for the determination of the critical micelle concentration by photosensitive monoazacryptand derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hydrophilic-Lipophilic Balance (HLB) in Pharmaceutical Formulations: A Technical Guide to CETOLETH-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter in the formulation of stable and effective drug delivery systems. This technical guide provides an in-depth analysis of the HLB value of CETOLETH-6, a non-ionic surfactant, and its profound significance in pharmaceutical applications. Through a comprehensive review of its physicochemical properties, this document elucidates the role of this compound in creating stable emulsions, particularly for topical and poorly soluble drugs. Detailed experimental protocols for HLB determination and emulsion characterization are provided, alongside a discussion on the impact of formulation variables on critical quality attributes such as droplet size and drug release kinetics. This guide serves as a vital resource for formulation scientists and researchers in leveraging the properties of this compound for the development of advanced drug delivery systems.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides a numerical scale to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. This value is paramount in predicting a surfactant's behavior and is a cornerstone of formulation science. Surfactants with low HLB values are predominantly lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are hydrophilic and favor the formation of oil-in-water (O/W) emulsions. The precise matching of a surfactant's HLB to the required HLB of the oil phase is crucial for achieving optimal emulsion stability.

This compound: Physicochemical Properties and HLB Value

This compound is the polyethylene glycol ether of a mixture of cetyl and oleyl alcohols, where the '6' denotes the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule. This non-ionic surfactant's amphiphilic nature, with a hydrophobic tail derived from the fatty alcohols and a hydrophilic head from the polyethylene glycol chain, dictates its surface activity.

Based on supplier data for the Ceteareth series of surfactants, the HLB value of this compound is in the range of 10-11 . This positions it as a hydrophilic surfactant suitable for a variety of applications, particularly in the formation of O/W emulsions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Cetoleth-5 | Cetoleth-7 | Ceteareth-20 |

| INCI Name | Ceteareth-6 | Ceteareth-5 | Ceteareth-7 | Ceteareth-20 |

| HLB Value | 10-11 | 9.2 | 10.8 | 15-17 |

| Chemical Class | Non-ionic Surfactant | Non-ionic Surfactant | Non-ionic Surfactant | Non-ionic Surfactant |

| Description | Polyethylene glycol ether of cetyl/oleyl alcohol (average 6 EO units) | Polyethylene glycol ether of cetyl/oleyl alcohol (average 5 EO units) | Polyethylene glycol ether of cetyl/oleyl alcohol (average 7 EO units) | Polyethylene glycol ether of cetyl/stearyl alcohol (average 20 EO units) |

Significance of this compound's HLB in Drug Development

The HLB value of 10-11 makes this compound a versatile emulsifier in pharmaceutical formulations, offering several key advantages:

-

Formation of Stable Oil-in-Water (O/W) Emulsions: Its hydrophilic nature is ideal for emulsifying oils in an aqueous continuous phase, which is the basis for many creams, lotions, and other topical drug delivery systems.

-

Enhanced Solubilization of Poorly Soluble Drugs: this compound can be a crucial component in nanoemulsion formulations designed to improve the oral bioavailability of drugs with low aqueous solubility. By encapsulating the drug in the oil phase of a nanoemulsion, it can be presented to the gastrointestinal tract in a solubilized form, bypassing the dissolution step which is often the rate-limiting factor for absorption.

-

Topical Drug Delivery: In dermatological preparations, such as those containing topical corticosteroids, this compound contributes to the stability and aesthetic properties of the formulation. A stable emulsion ensures uniform distribution of the active pharmaceutical ingredient (API), leading to consistent dosing and therapeutic effect.

-

Control of Droplet Size: The concentration of this compound, in conjunction with other formulation parameters, influences the droplet size of the emulsion. Smaller droplet sizes in nanoemulsions can lead to increased stability against creaming and sedimentation, and in some cases, enhanced skin penetration for topical delivery.

Table 2: Applications of Surfactants Based on HLB Value

| HLB Range | Application |

| 4-6 | W/O Emulsifiers |

| 7-9 | Wetting Agents |

| 8-18 | O/W Emulsifiers |

| 13-15 | Detergents |

| 15-18 | Solubilizers |

Experimental Protocols

Determination of Required HLB (rHLB) of an Oil Phase

This protocol outlines the experimental determination of the required HLB for an oil or a mixture of oils to form a stable O/W emulsion.

Methodology:

-

Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. This is typically achieved by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend is calculated as the weighted average of the individual surfactant HLBs.

-

Emulsion Preparation: For each surfactant blend, prepare an emulsion with the oil phase of interest. A typical formulation would consist of 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase. The components are heated separately to approximately 70-75°C, then the two phases are mixed under high shear homogenization for a defined period (e.g., 5-10 minutes).

-

Emulsion Stability Assessment: The stability of each emulsion is observed at room temperature and under accelerated conditions (e.g., centrifugation at 3000 rpm for 30 minutes, or storage at elevated temperatures like 45°C). Stability is assessed by observing for any signs of phase separation, creaming, or coalescence.

-

Determination of rHLB: The rHLB of the oil phase is identified as the HLB of the surfactant blend that produces the most stable emulsion.

Characterization of Emulsion Droplet Size

Droplet size is a critical quality attribute of an emulsion. This protocol describes the use of Dynamic Light Scattering (DLS) for its measurement.

Methodology:

-

Sample Preparation: Dilute the emulsion with the continuous phase (typically deionized water for O/W emulsions) to a suitable concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.

-

Instrument Setup: Set the parameters on the DLS instrument, including the temperature (e.g., 25°C), viscosity and refractive index of the dispersant, and the refractive index of the dispersed phase.

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform the measurement, which involves shining a laser through the sample and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the droplets.

-

Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the droplets and provide the mean droplet size and the polydispersity index (PDI), which is a measure of the width of the size distribution.

Impact of this compound Concentration on Emulsion Properties

The concentration of this compound can significantly impact the properties of an emulsion. While specific quantitative data for this compound is proprietary to manufacturers and formulation-dependent, general trends can be described.

Table 3: General Effect of Surfactant Concentration on Emulsion Properties

| Parameter | Effect of Increasing Surfactant Concentration | Significance in Drug Delivery |

| Droplet Size | Generally decreases to a plateau | Smaller droplets can enhance stability and may improve skin penetration. |

| Emulsion Stability | Generally increases up to a certain point | Prevents phase separation, ensuring uniform drug distribution and shelf-life. |

| Drug Release | Can either increase or decrease | Affects the rate at which the API becomes available at the site of action. Higher concentrations can sometimes hinder release by forming a more robust interfacial film. |

Conclusion

This compound, with an HLB value in the range of 10-11, is a valuable non-ionic surfactant for the development of pharmaceutical emulsions, particularly for topical and oral delivery of poorly soluble drugs. Its ability to form stable O/W emulsions and influence critical formulation parameters like droplet size makes it a versatile tool for formulation scientists. A thorough understanding and experimental determination of the HLB requirement of the oil phase are crucial for leveraging the full potential of this compound in creating robust and effective drug delivery systems. The experimental protocols and logical workflows provided in this guide offer a framework for the rational design and characterization of such formulations.

Safety and Regulatory Considerations

This compound, as part of the ceteareth family of ingredients, has a history of safe use in cosmetic and pharmaceutical products. However, as with any excipient, it is essential to consult the relevant safety data sheets and regulatory guidelines for specific applications and concentrations. For pharmaceutical use, it is imperative to use grades that meet the required pharmacopeial standards. Toxicological data should be carefully reviewed to ensure the safety of the final drug product.[1]

References

Solubility profile of CETOLETH-6 in different organic and inorganic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

CETOLETH-6, with the INCI name Ceteareth-6, is a non-ionic surfactant derived from the ethoxylation of cetearyl alcohol, a blend of cetyl and stearyl alcohols. As a member of the ethoxylated fatty alcohol family, this compound finds extensive application in the cosmetic, pharmaceutical, and industrial sectors as an emulsifier, solubilizer, and wetting agent.[1][2] Its performance in these roles is intrinsically linked to its solubility characteristics in various media. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in a range of organic and inorganic solvents, details relevant experimental protocols for solubility determination, and presents a generalized workflow for such assessments.

Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter for formulators. The following tables summarize the available qualitative solubility information for this compound in various organic and inorganic solvents.

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Solubility Profile | Citation |

| Ethanol | Soluble | |

| Methylene Chloride | Soluble | |

| Ether | Soluble | |

| Benzene | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Alcohol Vegetable Oil | Soluble | [4] |

| Isopropyl Myristate | Expected to be soluble, as it is a common solvent for cosmetic ingredients. | [5][6] |

| Mineral Oil | Expected to be soluble, as it is a non-polar solvent. |

Table 2: Solubility of this compound in Inorganic Solvents and Aqueous Systems

| Inorganic Solvent / Aqueous System | Solubility Profile | Citation |

| Water | Sparingly Soluble / Insoluble | |

| Inorganic Salt Solutions | Generally resistant to inorganic salts, suggesting stability but not necessarily high solubility. | [1] |

| Acidic Solutions | Stable in acidic environments. | [1] |

| Alkaline Solutions | Stable in alkaline environments. | [1] |

Experimental Protocols for Solubility Determination

A variety of methods can be employed to determine the solubility of surfactants like this compound. The choice of method often depends on the required precision and the nature of the solvent.

Visual Inspection Method

This is a straightforward qualitative or semi-quantitative method.

-

Principle: A known amount of this compound is added to a specific volume of the solvent in a clear container at a controlled temperature. The mixture is agitated until equilibrium is reached. The absence of visible undissolved particles indicates that the substance is soluble at that concentration.

-

Procedure:

-

Incrementally add weighed amounts of this compound to a known volume of the solvent in a sealed container.

-

After each addition, securely close the container and agitate it using a mechanical shaker or magnetic stirrer.

-

Maintain a constant temperature throughout the experiment.

-

Visually inspect the solution against a dark background for any undissolved particles after a set equilibration time (e.g., 24 hours).

-

The highest concentration at which no solid particles are visible is recorded as the solubility.

-

Turbidimetric Method

This method provides a more quantitative measure of solubility, particularly for sparingly soluble compounds.

-

Principle: The solubility is determined by measuring the turbidity of a solution as the concentration of the solute increases. The point at which the solution becomes turbid indicates the limit of solubility.

-

Procedure:

-

Prepare a series of solutions with increasing concentrations of this compound in the desired solvent.

-

Allow the solutions to equilibrate at a constant temperature.

-

Measure the absorbance of each solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer or nephelometer.

-

Plot the absorbance (turbidity) against the concentration of this compound.

-

The concentration at which a sharp increase in turbidity is observed corresponds to the solubility limit.

-

Relative Solubility Number (RSN) Method

This is a titration-based method often used to characterize the hydrophilic-lipophilic balance (HLB) of non-ionic surfactants.

-

Principle: The RSN is the volume of water required to induce persistent turbidity in a solution of the surfactant in a specific solvent system (historically benzene/dioxane, but less toxic alternatives are now used).

-

Procedure:

-

Dissolve a precise weight (e.g., 1 gram) of this compound in a defined volume (e.g., 30 mL) of a suitable organic solvent mixture (e.g., toluene and ethylene glycol dimethyl ether).

-

Titrate this solution with deionized water, adding the water dropwise with constant stirring.

-

The endpoint is reached when the solution becomes persistently turbid.

-

The volume of water (in mL) added to reach the endpoint is the Relative Solubility Number.

-

Analytical Quantification Methods (HPLC, GC)

For highly accurate solubility determination, analytical techniques can be used to measure the concentration of the dissolved surfactant in a saturated solution.

-

Principle: A saturated solution of this compound is prepared, and the undissolved solid is removed. The concentration of the dissolved surfactant in the clear supernatant is then quantified using a calibrated analytical method.

-

Procedure:

-

Add an excess amount of this compound to the solvent of interest.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the surfactant).

-

Accurately dilute a known volume of the clear supernatant.

-

Analyze the diluted solution using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of this compound.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a surfactant and a conceptual representation of the relationship between the degree of ethoxylation and water solubility for fatty alcohol ethoxylates.

Caption: A generalized experimental workflow for determining surfactant solubility.

Caption: Relationship between ethoxylation and water solubility of fatty alcohol ethoxylates.

Conclusion

The solubility profile of this compound is a key determinant of its functionality in various formulations. While quantitative data remains elusive in publicly accessible literature, qualitative assessments consistently indicate its solubility in a range of common organic solvents and limited solubility in water. For applications requiring precise solubility values, experimental determination using the protocols outlined in this guide is recommended. The provided workflows and conceptual diagrams offer a foundational understanding for researchers and formulators working with this versatile non-ionic surfactant. Further research to quantify the solubility of this compound in a broader array of solvents would be a valuable contribution to the field.

References

- 1. CETEARETH-6 - Ataman Kimya [atamanchemicals.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. chembk.com [chembk.com]

- 4. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]

- 5. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]

In-Vitro Safety, Toxicity, and Biocompatibility of CETOLETH-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CETOLETH-6 is a non-ionic surfactant belonging to the family of fatty alcohol ethoxylates. Chemically, it is the polyethylene glycol ether of a blend of cetyl and oleyl alcohols, with the "-6" designation indicating an average of six repeating ethylene oxide units in the hydrophilic portion of the molecule. Its amphiphilic nature, possessing both a hydrophobic fatty alcohol tail and a hydrophilic polyoxyethylene head, makes it a versatile ingredient in various formulations, including cosmetics and pharmaceuticals, where it functions as an emulsifier, solubilizer, and wetting agent. This technical guide provides a comprehensive overview of the available in-vitro safety, toxicity, and biocompatibility data for this compound and structurally related compounds, intended to inform researchers and professionals in drug development and safety assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Polyoxyethylene (6) Cetyl/Oleyl Ether | |

| INCI Name | Ceteareth-6 | |

| CAS Number | 8065-81-4 | |

| Molecular Formula | C16-18H33-37(OCH2CH2)nOH, where n ≈ 6 | |

| Description | Non-ionic surfactant |

In-Vitro Cytotoxicity

Direct in-vitro cytotoxicity data for this compound is limited in publicly available literature. However, studies on closely related fatty alcohol ethoxylates, such as Ceteareth-20, provide valuable insights into the potential cytotoxic profile of this class of compounds.

A study investigating the cytotoxic effects of Ceteareth-20 on human lymphocytes in vitro provides the most relevant data. The study utilized the Lactate Dehydrogenase (LDH) assay to assess membrane integrity and the Water-Soluble Tetrazolium salt (WST-1) assay to measure cell proliferation.

Table 1: In-Vitro Cytotoxicity of Ceteareth-20 on Human Lymphocytes

| Concentration (%) | Cytotoxicity (LDH Assay) | Cell Viability (WST-1 Assay) |

| 1 | No significant cytotoxic effect | Proliferative effect observed |

| 5 | No significant cytotoxic effect | Proliferative effect observed |

| 25 | No significant cytotoxic effect | Proliferative effect observed |

| 50 | No significant cytotoxic effect | Proliferative effect observed |

Data from a study on Ceteareth-20, a structurally similar compound to this compound.

The results indicate that Ceteareth-20, at the tested concentrations, did not induce significant cytotoxicity in human lymphocytes and, interestingly, showed a proliferative effect. This suggests that at these concentrations, it does not compromise cell membrane integrity or inhibit cell proliferation. The toxicity of non-ionic surfactants is often related to their critical micelle concentration (CMC), above which they can disrupt cell membranes. The observed proliferative effect at high concentrations in this study is an unusual finding and warrants further investigation.

Experimental Protocols

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

The WST-1 assay is a colorimetric test for the quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

In-Vitro Genotoxicity

A comprehensive review by the German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission) on fatty alcohol ethoxylates, including the C16-18 and C18 unsaturated category to which this compound belongs, concluded that these substances do not show genotoxic potential in in-vitro and in-vivo studies.

One specific study cited in the MAK Commission's report is a chromosomal aberration test conducted in Chinese Hamster Ovary (CHO) cells, which yielded negative results.

Experimental Protocol

This test is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Navigating the Stability of CETOLETH-6: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, understanding the stability of excipients is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the stability of Cetoleth-6, a polyoxyethylene cetyl/oleyl ether, under varying pH and temperature conditions. While specific quantitative kinetic data for this compound is not extensively available in public literature, this guide outlines the expected stability profile based on the behavior of structurally similar non-ionic surfactants, details robust experimental protocols for stability assessment, and visualizes potential degradation pathways and testing workflows.

Core Concepts in this compound Stability

This compound, as a polyoxyethylene alkyl ether, possesses two primary chemical linkages susceptible to degradation: the ether bond between the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain, and the ether linkages within the polyoxyethylene chain itself. The principal degradation pathways anticipated for this class of compounds are hydrolysis and oxidation.

Hydrolysis: This involves the cleavage of the ether linkages by water. The rate of hydrolysis is highly dependent on the pH of the medium. Generally, ether linkages are relatively stable under neutral and alkaline conditions but can undergo acid-catalyzed hydrolysis at low pH, particularly at elevated temperatures.

Oxidation: The polyoxyethylene chain of this compound is susceptible to autoxidation, a process that can be initiated by heat, light, and the presence of transition metal ions. This degradation pathway can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and carboxylic acids, which can potentially impact the quality and safety of the final drug product.

Expected Stability Profile of this compound

Based on data from structurally related polyoxyethylene alkyl ethers and general principles of chemical stability, the following trends in this compound stability can be anticipated under different pH and temperature conditions. It is crucial to note that these are generalized expectations, and empirical testing is necessary to establish the precise stability profile of this compound in a specific formulation.

Data Presentation: Anticipated Stability Trends for Polyoxyethylene Alkyl Ethers

| pH Condition | Temperature Condition | Expected Stability of this compound | Predominant Degradation Pathway |

| Acidic (pH 1-3) | Ambient (20-25°C) | Moderate to Low | Acid-catalyzed hydrolysis of the ether linkage. |

| Elevated (40-60°C) | Low | Accelerated acid-catalyzed hydrolysis. | |

| Neutral (pH 6-8) | Ambient (20-25°C) | High | Minimal degradation expected. |

| Elevated (40-60°C) | Moderate | Potential for slow oxidation of the polyoxyethylene chain. | |

| Alkaline (pH 9-12) | Ambient (20-25°C) | High | Generally stable; ether linkages are resistant to base hydrolysis. |

| Elevated (40-60°C) | Moderate to High | Potential for oxidation; some base-catalyzed oxidation may occur. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves subjecting the compound, both as a raw material and within a formulation, to a range of stress conditions. This process, known as forced degradation, is essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

1. Sample Preparation:

-

Prepare solutions of this compound at a relevant concentration (e.g., 1-5 mg/mL) in various media. Recommended media include:

-

0.1 M Hydrochloric Acid (HCl) for acid hydrolysis.

-

Purified Water for neutral hydrolysis.

-

0.1 M Sodium Hydroxide (NaOH) for alkaline hydrolysis.

-

3% Hydrogen Peroxide (H₂O₂) for oxidative degradation.

-

-

For thermal degradation, store a solid sample of this compound.

-

For photostability, expose a solution and a solid sample to light as per ICH Q1B guidelines.

2. Stress Conditions:

-

Hydrolytic Stress:

-

Incubate the acidic, neutral, and alkaline solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 2, 4, 8, 24, 48 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

-

-

Oxidative Stress:

-

Incubate the hydrogen peroxide solution at room temperature and at an elevated temperature (e.g., 40°C) for a defined period.

-

Monitor the degradation at various time points.

-

-

Thermal Stress:

-

Store the solid sample at elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period.

-

At each time point, dissolve a portion of the sample for analysis.

-

-

Photostability:

-

Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

3. Analytical Method:

-

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate the parent compound from its degradation products.

-

Detection: A UV detector is often suitable if the degradants possess a chromophore. If not, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Mass Spectrometry (MS) can be coupled with HPLC for the identification of degradation products.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Potential degradation pathways of this compound.

Caption: A typical experimental workflow for assessing the stability of this compound.

Conclusion

While specific, publicly available quantitative data on the stability of this compound is limited, a thorough understanding of the stability of structurally similar polyoxyethylene alkyl ethers provides a strong foundation for predicting its behavior. This compound is expected to be most susceptible to degradation under acidic conditions, particularly at elevated temperatures, via hydrolysis. Oxidation of the polyoxyethylene chain is another potential degradation pathway that should be considered, especially during long-term storage and in the presence of pro-oxidant factors. The implementation of a robust forced degradation study, utilizing a validated stability-indicating analytical method, is essential for accurately characterizing the stability of this compound in any given pharmaceutical formulation. This will ensure the development of safe, effective, and stable drug products.

Spectroscopic Characterization of Cetoleth-6: An In-depth Technical Guide

Introduction

Cetoleth-6 is a non-ionic surfactant belonging to the class of polyoxyethylene ethers of fatty alcohols. Its chemical structure consists of a hydrophobic cetyl alcohol (hexadecanol) backbone and a hydrophilic polyethylene glycol (PEG) chain with an average of six repeating ethylene oxide units. The general formula for this compound is CH₃(CH₂)₁₄CH₂(OCH₂CH₂)₆OH. Due to its amphipathic nature, this compound finds extensive applications in the pharmaceutical, cosmetic, and chemical industries as an emulsifier, solubilizer, and wetting agent.

Accurate spectroscopic characterization is paramount for ensuring the quality, purity, and consistency of this compound in various formulations. This guide provides a detailed overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, including predicted spectral data, experimental protocols, and a workflow visualization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to confirm the presence of both the cetyl and the polyoxyethylene moieties and to determine the average number of ethylene oxide units.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in the cetyl chain and the polyethylene glycol chain. The chemical shifts (δ) are referenced to a standard, typically tetramethylsilane (TMS).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Description |

| CH₃- (Terminal methyl of cetyl chain) | ~ 0.88 | Triplet | Protons of the terminal methyl group. |

| -(CH₂)₁₃- (Methylene groups of cetyl chain) | ~ 1.25 | Multiplet | A large signal from the repeating methylene units in the cetyl chain. |

| -CH₂-CH₂-O- (Methylene adjacent to oxygen in cetyl chain) | ~ 3.40 | Triplet | Protons on the carbon of the cetyl chain directly bonded to the ether oxygen. |

| -(OCH₂CH₂)₆- (Repeating ethylene oxide units) | ~ 3.64 | Singlet/Multiplet | A prominent signal from the protons of the repeating ethylene oxide units in the PEG chain.[1][2][3] |

| -CH₂-OH (Terminal methylene of PEG chain) | ~ 3.70 | Triplet | Protons on the carbon adjacent to the terminal hydroxyl group. |

| -OH (Terminal hydroxyl group) | Variable | Singlet (broad) | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Assignment | Chemical Shift (δ, ppm) | Description |

| CH₃- | ~ 14 | Terminal methyl carbon of the cetyl chain. |

| -(CH₂)₁₃- | ~ 22 - 32 | Carbons of the methylene groups in the cetyl chain. |

| -CH₂-CH₂-O- | ~ 71 | Carbon of the cetyl chain adjacent to the ether oxygen. |

| -(OCH₂CH₂)₆- | ~ 70 | A strong signal from the carbons of the repeating ethylene oxide units.[1][2] |

| -CH₂-OH | ~ 61 | Terminal carbon of the PEG chain bonded to the hydroxyl group. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a viscous liquid like this compound is as follows:

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyl, and ether functional groups.

Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~ 3400 (broad) | O-H stretching | A strong and broad absorption band characteristic of the terminal hydroxyl group, indicating hydrogen bonding.[4] |

| 2918, 2850 | C-H stretching (asymmetric and symmetric) | Strong absorptions from the C-H bonds of the methylene (CH₂) and methyl (CH₃) groups in the cetyl chain.[5][6] |

| ~ 1465 | C-H bending (scissoring) | Bending vibration of the CH₂ groups. |

| ~ 1110 | C-O stretching | A strong, characteristic absorption for the C-O-C ether linkages in the polyoxyethylene chain.[5] |

| ~ 720 | C-H rocking | Rocking vibration of the long methylene chain. |

Experimental Protocol for FTIR-ATR Spectroscopy

For a viscous liquid like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.

-

Instrument Setup :

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application :

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition :

-

Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically perform the background subtraction.

-

Identify and label the characteristic absorption peaks in the spectrum.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Caption: Workflow for the Spectroscopic Characterization of this compound.

NMR and FTIR spectroscopy are indispensable tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of the cetyl and polyoxyethylene chains and the determination of the average degree of ethoxylation. FTIR spectroscopy offers a rapid and effective method for confirming the presence of key functional groups. Together, these techniques provide a robust analytical methodology for quality control, ensuring the identity, purity, and structural integrity of this compound for its various applications in research and industry.

References

The Surfactant Science of CETOLETH-6: A Technical Guide to Surface Tension Reduction

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of formulation science, the ability to manipulate interfacial properties is paramount. Non-ionic surfactants, such as CETOLETH-6, are instrumental in achieving the desired stability and performance of a wide array of pharmaceutical and research formulations. This technical guide delves into the core surface tension reduction properties of this compound, providing a comprehensive overview of its behavior at various concentrations. While specific quantitative data for this compound is not publicly available in the literature, this guide will utilize data from a closely related and structurally similar non-ionic surfactant, a C16-18 fatty alcohol ethoxylate with an average of 11 moles of ethylene oxide (FAE-C16-18E11), to illustrate the fundamental principles of surface tension reduction as a function of concentration. This serves as a robust representative model for understanding the performance of this compound.

Understanding Surface Tension and the Role of this compound

This compound is a non-ionic surfactant belonging to the family of fatty alcohol ethoxylates. Its molecular structure comprises a hydrophobic portion, derived from cetyl and oleyl alcohols (C16-18), and a hydrophilic polyethylene glycol ether chain, consisting of approximately 6 ethylene oxide units. This amphiphilic nature is the key to its surface activity.

In an aqueous environment, water molecules exhibit strong cohesive forces, particularly at the surface, leading to a phenomenon known as surface tension. When this compound is introduced into water, its molecules preferentially migrate to the air-water interface. The hydrophobic tails orient themselves away from the water and towards the air, while the hydrophilic heads remain in the water. This alignment disrupts the cohesive forces between water molecules at the surface, thereby reducing the surface tension.

Critical Micelle Concentration (CMC)

As the concentration of this compound in a solution increases, the surface becomes saturated with surfactant molecules. Beyond a certain point, known as the Critical Micelle Concentration (CMC), the addition of more surfactant molecules results in the formation of spherical aggregates called micelles within the bulk of the solution.[1][2] In these micelles, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment by the hydrophilic heads which form the outer shell. Once the CMC is reached, the surface tension of the solution typically remains relatively constant with further increases in surfactant concentration.[3] The CMC is a critical parameter as it signifies the concentration at which the surfactant's properties, such as solubilization and detergency, become most effective.

Quantitative Analysis of Surface Tension Reduction

The following table presents the surface tension of a representative C16-18 fatty alcohol ethoxylate with 11 moles of ethylene oxide (FAE-C16-18E11) in aqueous solution at various concentrations at 25°C. This data, adapted from a 2023 study by Rincón-Romero et al., provides a clear illustration of the relationship between surfactant concentration and surface tension.[4]

| Concentration (mol/L) | Log Concentration | Surface Tension (mN/m) |

| 1.00E-07 | -7.00 | 68.5 |

| 3.16E-07 | -6.50 | 65.2 |

| 1.00E-06 | -6.00 | 60.1 |

| 3.16E-06 | -5.50 | 52.8 |

| 1.00E-05 | -5.00 | 45.3 |

| 3.16E-05 | -4.50 | 39.8 |

| 1.00E-04 | -4.00 | 36.5 |

| 3.16E-04 | -3.50 | 36.2 |

| 1.00E-03 | -3.00 | 36.2 |

Data is for FAE-C16-18E11 as a representative example for this compound.

Experimental Protocol for Surface Tension Measurement

The determination of surface tension as a function of surfactant concentration is a fundamental experiment in surface science. The Wilhelmy plate method is a widely used and accurate technique for this purpose.[5]

Objective: To measure the equilibrium surface tension of aqueous solutions of a non-ionic surfactant at various concentrations to determine its surface activity and critical micelle concentration (CMC).

Materials and Equipment:

-

Tensiometer (e.g., Krüss K11 or similar)

-

Wilhelmy plate (typically platinum)

-

Jacketed glass vessel for temperature control

-

Circulating water bath

-

High-purity water (e.g., Milli-Q or equivalent)

-

The non-ionic surfactant to be tested (e.g., this compound)

-

Precision balance for preparing stock solutions

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solution: A concentrated stock solution of the surfactant in high-purity water is prepared by accurately weighing the surfactant and dissolving it in a known volume of water.

-

Instrument Calibration and Setup: The tensiometer is calibrated according to the manufacturer's instructions. The Wilhelmy plate is cleaned thoroughly, typically by flaming to red heat to remove any organic contaminants, and then attached to the tensiometer's balance. The jacketed vessel is connected to the circulating water bath set to the desired temperature (e.g., 25°C).

-

Measurement of Pure Water Surface Tension: A known volume of high-purity water is placed in the temperature-controlled vessel. The Wilhelmy plate is brought into contact with the water surface, and the surface tension is measured. This value should be close to the known surface tension of water at that temperature (approx. 72 mN/m at 25°C).

-

Concentration Series Measurement:

-

A series of surfactant solutions of increasing concentration are prepared by adding small, precise aliquots of the stock solution to the water in the vessel.

-

After each addition, the solution is gently stirred to ensure homogeneity and then allowed to equilibrate.

-

The surface tension is measured. Readings are taken until a stable value is achieved, indicating that equilibrium has been reached at the surface.

-

-

Data Collection: The surface tension is recorded for each concentration. The measurements are continued until the surface tension values no longer decrease significantly with increasing surfactant concentration, indicating that the CMC has been reached and surpassed.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot (the steeply decreasing portion and the plateau).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the surface tension properties of a surfactant like this compound.

References

Methodological & Application

Application Notes and Protocols for Preparing Stable Oil-in-Water Emulsions Using CETOLETH-6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation of stable oil-in-water (O/W) emulsions using CETOLETH-6 as the primary emulsifier. The information is intended to guide laboratory-scale formulation development and stability testing.

Introduction to this compound in Emulsion Formulation

This compound is a non-ionic surfactant belonging to the class of ethoxylated fatty alcohols. It is synthesized by reacting cetyl alcohol with ethylene oxide. Its chemical structure, comprising a hydrophobic cetyl tail and a hydrophilic polyethylene glycol chain, makes it an effective emulsifying agent for stabilizing oil-in-water emulsions. With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 10, this compound is well-suited for creating stable dispersions of oil droplets in a continuous aqueous phase.

Key Properties of this compound:

| Property | Value/Description |

| INCI Name | This compound |

| Chemical Type | Non-ionic surfactant |

| Appearance | White to off-white waxy solid |

| HLB Value | ~10 |

| Solubility | Sparingly soluble in water, soluble in oils and organic solvents |

| Primary Function | Oil-in-Water (O/W) Emulsifier |

Principles of Oil-in-Water Emulsion Formation

The formation of a stable O/W emulsion involves the dispersion of an oil phase into an aqueous phase as fine droplets. This compound facilitates this process by reducing the interfacial tension between the oil and water, and by forming a protective layer around the oil droplets, which prevents them from coalescing. The general steps involve heating the oil and water phases separately, combining them with the emulsifier, and then applying high shear to break down the oil into small, stable droplets.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound

-

Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride, etc.)

-

Aqueous Phase (Deionized Water)

-

Co-emulsifier (optional, e.g., Cetyl Alcohol, Stearyl Alcohol)

-

Preservative (e.g., Phenoxyethanol)

-

Other active ingredients or excipients as required

Equipment:

-

Beakers

-

Heating plate with magnetic stirrer

-

Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

-

Water bath

-

Digital scale

-

pH meter

-

Microscope with a calibrated reticle

-

Centrifuge

-

Incubators/ovens for stability testing

Representative Oil-in-Water Emulsion Formulation

The following table provides a starting point formulation for a stable O/W cream. The concentrations can be adjusted based on the desired viscosity, sensory characteristics, and the specific oil used.

| Phase | Ingredient | Concentration (% w/w) |

| Oil Phase | Mineral Oil | 20.0 |

| This compound | 4.0 | |

| Cetyl Alcohol (Co-emulsifier) | 2.0 | |

| Aqueous Phase | Deionized Water | 73.5 |

| Glycerin (Humectant) | 0.0 | |

| Cool-down Phase | Preservative (Phenoxyethanol) | 0.5 |

Note: The concentration of this compound is approximately 20% of the oil phase in this example.

Emulsion Preparation Protocol

The following dot script visualizes the general workflow for preparing an O/W emulsion.

Caption: Workflow for O/W Emulsion Preparation.

Step-by-Step Procedure:

-

Phase Preparation:

-

In a suitable beaker, weigh all the components of the oil phase (e.g., Mineral Oil, this compound, Cetyl Alcohol).

-

In a separate beaker, weigh all the components of the aqueous phase (e.g., Deionized Water, Glycerin).

-

-

Heating:

-

Heat both the oil phase and the aqueous phase separately to 70-75°C using a water bath or a heating mantle with continuous stirring. Ensure all solid components in the oil phase are completely melted.

-

-

Emulsification:

-

Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while stirring continuously.

-

Immediately homogenize the mixture using a high-shear homogenizer. A typical starting point is 5,000-10,000 rpm for 3-5 minutes. The exact speed and time will depend on the batch size and the specific homogenizer used and may require optimization.

-

-

Cooling:

-